molecular formula C17H11NO4 B7816753 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid CAS No. 60539-01-7

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid

Cat. No. B7816753
CAS RN: 60539-01-7
M. Wt: 293.27 g/mol
InChI Key: ALWAONRJMCXJOH-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H11NO4 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
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properties

IUPAC Name

2-(2-carboxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16(20)12-7-2-1-5-10(12)15-9-13(17(21)22)11-6-3-4-8-14(11)18-15/h1-9H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWAONRJMCXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245551
Record name 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid

CAS RN

60539-01-7
Record name 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60539-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 15 ml of water were dissolved 14.7 g (0.1 mol) of isatin and 8 g (0.2 mol) of sodium hydroxide. Then, 16.4 g (0.1 mol of 2-acetylbenzoic acid was added thereto and the resulting mixture was heated at 90° C. under reflux. When the reaction became mild, the mixture was heated at 115° C. for an additional 1 hour. After allowing to cool to room temperature, it was poured into 300 g of water cooled with ice. The aqueous layer was washed with ether and acidified with 2M hydrochloric acid. The precipitate thus formed was collected by filtration to thereby give 9.85 g of 2-(2-carboxyphenyl)-4-quinolinecarboxylic acid. NMR (270 MHz, CD3COCD3): δ 7.70-8.70 (m,9H).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

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